1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the empirical formula C11H19NO4 . It has a molecular weight of 229.27 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-pyrrolidinedicarboxylate .
Molecular Structure Analysis
The InChI code for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a solid at room temperature . Its boiling point is predicted to be 316.9±42.0 °C and it has a density of 1.13±0.1 g/cm3 .Scientific Research Applications
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Pyrrolidine Derivatives in Chemical Synthesis
- Field : Organic Chemistry
- Application : Pyrrolidine derivatives, including “1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate”, are often used in organic synthesis as building blocks or reagents .
- Methods : These compounds can be used in various synthetic routes, such as nucleophilic substitution, condensation, or cyclization reactions .
- Results : The use of these compounds can lead to the synthesis of complex organic molecules with diverse structures and functionalities .
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Pyrrolidine Derivatives in Material Science
- Field : Material Science
- Application : Pyrrolidine derivatives are used in the development of new materials, such as polymers or organic semiconductors .
- Methods : These compounds can be incorporated into polymer chains or small molecules to modify their properties, such as flexibility, conductivity, or stability .
- Results : The use of these compounds can lead to the development of materials with improved performance in various applications, such as electronics, energy storage, or coatings .
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Pyrrolidine Derivatives in Pharmacology
- Field : Pharmacology
- Application : Pyrrolidine derivatives are often used in the development of new drugs due to their wide range of biological activities .
- Methods : These compounds can be synthesized and tested for their biological activities, such as anti-inflammatory, antiviral, or anticancer effects .
- Results : The use of these compounds can lead to the discovery of new drugs with improved efficacy and safety profiles .
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Pyrrolidine Derivatives in Biochemistry
- Field : Biochemistry
- Application : Pyrrolidine derivatives are used in biochemical research, such as the study of enzyme mechanisms .
- Methods : These compounds can be used as substrates or inhibitors in enzymatic reactions .
- Results : The use of these compounds can provide insights into the mechanisms of enzymatic reactions and the structure-function relationships of enzymes .
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Pyrrolidine Derivatives in Environmental Science
- Field : Environmental Science
- Application : Pyrrolidine derivatives are used in environmental research, such as the study of organic pollutants .
- Methods : These compounds can be used as model compounds in studies of the environmental fate and transport of organic pollutants .
- Results : The use of these compounds can provide insights into the environmental behavior of organic pollutants and their potential impacts on environmental health .
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327861 | |
Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
CAS RN |
145681-01-2 | |
Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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